molecular formula C20H14F3N5O2 B2799916 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 841211-71-0

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2799916
CAS No.: 841211-71-0
M. Wt: 413.36
InChI Key: BEPNGHZQVBQTOV-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex polycyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phenylamine, and 3-(trifluoromethyl)aniline.

  • Key Steps:

    • Step 1: Formation of the core pyrazolo[3,4-d]pyrimidine framework involves the cyclization of an appropriate precursor.

    • Step 2: Phenylation of the pyrazole ring through an electrophilic substitution reaction using phenylamine under controlled temperature conditions.

    • Step 3: Introduction of the trifluoromethyl group via the acylation of phenylacetamide.

  • Reaction Conditions: Reactions typically require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), catalysts like palladium or copper salts, and specific conditions such as inert atmospheres and controlled temperatures.

Industrial Production Methods: In an industrial context, the production might involve similar steps but optimized for scalability, including:

  • Use of flow chemistry for continuous production

  • Catalytic processes for efficiency

  • Purification techniques such as recrystallization or chromatography

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: The keto group on the pyrazolo ring can be reduced using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the pyrazole nitrogen.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: Halogens, alkylating agents

Major Products Formed:

  • Oxidation Products: Compounds with carboxylic acid or aldehyde groups

  • Reduction Products: Alcohols or reduced nitrogen-containing heterocycles

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as an intermediate for the synthesis of other complex molecules due to its reactive functional groups. Biology: Studied for its interactions with enzymes and proteins, potentially serving as a probe for biochemical pathways. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-microbial agents. Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • N-(3-(trifluoromethyl)phenyl)-acetamide derivatives

Uniqueness: This compound stands out due to its combination of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl group, providing distinct chemical properties and biological activities not commonly found in simpler analogs.

By diving into the specific synthetic routes, reaction conditions, and applications, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide demonstrates significant potential across various fields, making it a compound of interest for further research and development.

Biological Activity

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapeutics. This article explores its biological activity, synthesis, mechanisms of action, and the results of various studies that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with a trifluoromethylphenyl substituent. Its molecular formula is C18H16F3N5OC_{18}H_{16}F_3N_5O, with a molecular weight of approximately 357.35 g/mol. The structural arrangement is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. By binding to the active site of CDK2, it disrupts normal cell cycle progression and can induce apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding with key amino acids within the enzyme's active site, notably Leu83.

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown efficacy against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. In one study, it exhibited an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) .
  • Apoptosis Induction : Flow cytometric analysis indicated that treatment with this compound significantly induced apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as a novel anticancer agent .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group at the phenyl position has been associated with improved potency and selectivity against cancer cell lines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This step involves cyclization reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce the trifluoromethylphenyl acetamide substituent.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

Study on Anticancer Activity

One significant study evaluated the anticancer properties of various analogs of this compound. The findings included:

CompoundCell LineIC50 (µM)Mechanism
2-(4-oxo...)A5492.24CDK2 Inhibition
2-(4-oxo...)MCF-71.74Apoptosis Induction
2-(4-oxo...)PC-35.00Cell Cycle Arrest

These results underscore the potential for further development as targeted cancer therapies.

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPNGHZQVBQTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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